molecular formula C9H16ClNO2 B2430627 Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride CAS No. 2416222-48-3

Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride

Cat. No. B2430627
CAS RN: 2416222-48-3
M. Wt: 205.68
InChI Key: LUSOYMLITQCFQU-ZHFSPANRSA-N
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Description

The compound “Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopropane ring, which is a three-membered carbon ring. The presence of the carboxylate group indicates that it might be a derivative of a carboxylic acid .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The carboxylate group might be susceptible to reactions with acids or bases, and the pyrrolidine ring might undergo reactions typical of amines .

Scientific Research Applications

Antimicrobial Activity

Methyl pyrrolidine derivatives, including the compound of interest, show significant antimicrobial activity. For instance, a study demonstrated that polysubstituted methyl pyrrolidine derivatives exhibit interesting antibacterial activity against various strains, including the A. baumannii strain and M. tuberculosis H37Rv strain, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).

Pyrrolidines in Medicine and Industry

Pyrrolidines, a class of compounds including the one , are not only vital in medicine but also have applications in industry, such as in dyes and agrochemical substances. Their synthesis and the study of their chemistry is crucial for modern science (Żmigrodzka et al., 2022).

Solvatochromism and Linear Solvation Energy Relationship

These compounds, including methyl pyrrolidine derivatives, have been used to study solvatochromism and linear solvation energy relationships. This research helps understand how molecular structures influence their behavior in different solvent environments, which is essential in designing dyes and pharmaceuticals (Hofmann et al., 2008).

Organocatalysis

Certain pyrrolidinyl compounds act as organocatalysts, catalyzing significant chemical reactions like asymmetric Michael addition. Their analysis can provide insights into catalyzing mechanisms and reference for similar chemicals, contributing to the development of new pharmaceuticals and materials (Yan-fang, 2008).

Biological Evaluation

These compounds have been evaluated for various biological activities. For example, derivatives of pyrrolidine have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which have implications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Influenza Neuraminidase Inhibitors

Methyl pyrrolidine derivatives have been discovered as potent inhibitors of influenza neuraminidase, indicating their potential in developing treatments for influenza (Wang et al., 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-4-7(8)6-2-3-10-5-6;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNVFLCEPOTYIS-UJXVHCJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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